An In-depth Technical Guide to (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
An In-depth Technical Guide to (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone, a compound of interest for researchers and professionals in drug development. This document is structured to offer not just data, but also insights into the scientific rationale behind the presented methodologies.
Introduction
(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone is a unique molecule that incorporates three key structural motifs: a biphenyl core, a nitro functional group, and a piperidine amide. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the phenyl-phenyl interaction and provide a rigid framework for orienting other functional groups. The presence of a nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the molecule and can be a precursor for an amino group, opening avenues for further derivatization. Finally, the piperidine amide moiety can enhance solubility and provides a handle for modulating pharmacokinetic properties.[1][2][3] This combination of features makes (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone a promising candidate for further investigation in drug discovery programs.
Chemical and Physical Properties
| Property | Predicted Value/Information | Source/Method |
| CAS Number | 1007921-18-7 | [4] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [4] |
| Molecular Weight | 310.35 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to similar biphenyl amides |
| Melting Point | Not available (Predicted to be in the range of 150-250 °C) | QSPR Prediction[4][5] |
| Boiling Point | Not available (Predicted to be > 400 °C) | QSPR Prediction[4][5] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | Structural analysis |
| LogP | 3.5 ± 0.5 | Cheminformatics Prediction[6] |
Synthesis and Methodologies
The synthesis of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone can be logically approached in a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura coupling reaction, followed by the formation of the amide bond.
Synthesis of the Biphenyl Core: 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
The key intermediate for the synthesis is 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two phenyl rings due to its high efficiency and functional group tolerance.[2][7]
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling for the synthesis of the biphenyl core.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-boronobenzoic acid (1.0 equivalent), 1-bromo-3-nitrobenzene (1.0 equivalent), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Amide Bond Formation
The final step involves the coupling of 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid with piperidine. This can be achieved using a variety of amide coupling reagents.
Reaction Scheme:
Figure 2: Amide coupling to form the final product.
Experimental Protocol:
-
Activation of Carboxylic Acid: Dissolve 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling reagent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add piperidine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data (Predicted)
As experimental spectra are not widely available, the following are predicted spectroscopic characteristics based on the molecule's structure. These predictions can aid in the characterization of the synthesized compound.
¹H NMR Spectroscopy
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will likely appear as a doublet of doublets or a multiplet. Protons on the other phenyl ring will also show characteristic splitting patterns.
-
Piperidine Protons: Broad signals are expected in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be shifted downfield.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals for the twelve aromatic carbons will be observed. The carbon attached to the nitro group will be significantly deshielded.
-
Piperidine Carbons: Signals for the five distinct carbons of the piperidine ring are expected in the aliphatic region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Amide): A strong absorption band is expected around 1630-1680 cm⁻¹.
-
N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).
-
C-N Stretch: An absorption band for the C-N bond of the amide is expected around 1200-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic rings will be present.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 310.13. High-resolution mass spectrometry should confirm the elemental composition of C₁₈H₁₈N₂O₃. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the nitro group.
Potential Applications and Future Directions
The structural features of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone suggest several potential applications in drug discovery and development.
-
Oncology: The biphenyl moiety is present in numerous anti-cancer agents. The nitro group can be reduced to an amine, providing a point for conjugation to other cytotoxic agents or targeting ligands.[3]
-
Inflammation: Many biphenyl derivatives exhibit anti-inflammatory properties. This compound could be explored for its potential to modulate inflammatory pathways.
-
Neuroscience: The piperidine ring is a common scaffold in centrally active drugs. The molecule could be evaluated for its activity on various receptors and transporters in the central nervous system.[2]
Future research should focus on the synthesis and thorough characterization of this compound to confirm its predicted properties. Subsequent in vitro and in vivo studies are necessary to explore its pharmacological profile and therapeutic potential. The synthesis of analogs with modifications to the substitution pattern on the biphenyl rings and the piperidine moiety could lead to the discovery of novel therapeutic agents.
Figure 3: A proposed workflow for the future development of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone.
Conclusion
(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has outlined its predicted chemical properties and a robust synthetic strategy. The combination of a biphenyl core, a versatile nitro group, and a pharmacokinetically favorable piperidine amide makes it an attractive scaffold for the development of new therapeutic agents. Further experimental validation of its properties and biological activities is highly encouraged.
References
- Gale, D. J., & Wilshire, J. F. K. (1974). The Suzuki reaction. Australian Journal of Chemistry, 27(6), 1295-1308.
- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of piperidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 317-332.
- Yadav, M. R., et al. (2020). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 142(37), 15721-15727.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(15), 11475-11496.
- A short Review on Biological deeds of Biphenyl derivatives. (2018). International Journal for Scientific Research & Development, 6(3).
- Prediction of physicochemical properties. (2012). Methods in Molecular Biology, 929, 93-138.
- Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. (2018). Organic Chemistry Frontiers, 5(12), 1916-1920.
- Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. (2025). bioRxiv.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- QSPR prediction of physico-chemical properties for REACH. (2011). SAR and QSAR in Environmental Research, 22(5-6), 465-492.
- Three Candidates, Two Peaks: Addressing Conflicting Assignments of Fentanyl Protomers with DMS-UVPD. (2023). Journal of the American Society for Mass Spectrometry, 34(10), 2209-2220.
- Infrared spectrum, NBO, HOMO–LUMO, MEP and molecular docking studies (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 745-756.
- Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (2022). ChemRxiv.
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